[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane
Description
Historical Context of Perfluorinated Epoxide Compounds
The development of perfluorinated epoxides traces back to mid-20th-century innovations in fluorine chemistry, particularly the commercialization of polytetrafluoroethylene (Teflon) in 1938. Early research focused on modifying ethylene oxide derivatives with fluorine substituents to enhance thermal stability and chemical resistance. A pivotal advancement occurred with the discovery that fluorinated ethylenically unsaturated compounds could undergo epoxidation using metal hypohalite oxidizing agents in the presence of phase transfer catalysts. This method, disclosed in a 2000 patent, enabled the scalable synthesis of polyfluorinated epoxides like [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane by reacting precursors such as 1,1-bis(trifluoromethyl)ethylene with sodium hypochlorite.
The drive to create such compounds stemmed from industrial needs for specialized fluoropolymers and surfactants. Perfluorinated epoxides served as key intermediates in synthesizing polymers with low surface energy, high dielectric strength, and resistance to extreme temperatures. For instance, hexafluoropropylene oxide (HFPO), a simpler perfluorinated epoxide, became foundational in producing fluorinated elastomers and lubricants. The compound under discussion likely originated from efforts to extend HFPO’s utility by incorporating longer perfluoroalkyl chains, thereby tailoring material properties for niche applications in electronics and coatings.
Structural Significance of Fluorinated Alkyl Chains in Oxirane Derivatives
The molecular structure of [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane reveals critical design elements:
The perfluoroalkyl chain dominates the compound’s behavior. The carbon-fluorine bonds, among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), render the chain resistant to thermal degradation and chemical attack. This stability arises from fluorine’s high electronegativity, which polarizes bonds and shields the carbon backbone from electrophilic or nucleophilic agents. However, the oxirane ring introduces a reactive site: its strained geometry (60° bond angles vs. 109.5° in tetrahedral carbons) makes it susceptible to ring-opening reactions. Nucleophiles such as hydroxide ions or amines can attack the electrophilic oxirane carbon, enabling polymerization or functionalization.
The trifluoromethyl branch further modulates reactivity. Electron-withdrawing -CF₃ groups reduce electron density at the oxirane oxygen, potentially slowing nucleophilic attacks compared to non-fluorinated epoxides. Conversely, the branch’s steric bulk may hinder access to the oxirane ring, requiring tailored reaction conditions for polymerization.
This structural duality—combining inert perfluoroalkyl domains with a reactive epoxide—makes the compound valuable for creating block copolymers. For example, the fluorinated chain could impart oil repellency to a material, while the epoxide enables crosslinking with other monomers to form durable networks. Such applications align with broader trends in PFAS chemistry, where functional groups are grafted onto perfluorinated backbones to achieve targeted material properties.
The compound’s synthesis, as outlined in patent US6653419B1, involves reacting a perfluorinated ethylenically unsaturated precursor with sodium hypochlorite under phase-transfer conditions. This method avoids hazardous intermediates like diazomethane, which were used in earlier routes, and allows for scalability. The resulting epoxide’s purity and yield depend on precise control of reaction parameters, including temperature, solvent selection, and catalyst loading.
Properties
CAS No. |
54009-78-8 |
|---|---|
Molecular Formula |
C16H5F27O |
Molecular Weight |
726.17 g/mol |
IUPAC Name |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane |
InChI |
InChI=1S/C16H5F27O/c17-4(18,1-3-2-44-3)6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)13(34,35)11(30,31)9(26,27)7(22,23)5(19,15(38,39)40)16(41,42)43/h3H,1-2H2 |
InChI Key |
DIDOQTSWDGCVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Perfluorinated Alkyl Chain
The perfluorinated chain with trifluoromethyl substitution is typically prepared by:
Electrochemical fluorination (ECF): This method involves the direct fluorination of hydrocarbon precursors under electrochemical conditions, replacing hydrogen atoms with fluorine to yield perfluorinated chains. The trifluoromethyl group can be introduced by starting from suitable precursors containing this group or by selective fluorination steps.
Telomerization and fluorination: Starting from smaller fluorinated building blocks, chain extension via telomerization followed by fluorination can be employed to achieve the desired chain length and substitution pattern.
Use of perfluoroalkyl iodides or bromides: These intermediates can be functionalized further to introduce the oxirane ring.
Purification and Characterization
Due to the high fluorine content and sensitivity of the epoxide group, purification is often done by:
Chromatographic techniques: Fluorinated compounds often require specialized chromatographic methods such as fluorous-phase chromatography or high-performance liquid chromatography (HPLC) with fluorinated stationary phases.
Distillation under reduced pressure: To avoid decomposition, vacuum distillation at controlled temperatures is used.
Spectroscopic characterization: NMR (especially ^19F NMR), mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity.
Research Findings and Data Summary
| Step | Method/Agent | Conditions | Notes |
|---|---|---|---|
| Perfluorinated chain synthesis | Electrochemical fluorination (ECF) | Anhydrous HF, electrochemical cell | High selectivity for perfluorination |
| Chain extension | Telomerization + fluorination | Catalysts vary, inert atmosphere | Allows control over chain length |
| Oxirane ring formation | Epoxidation with peracids | Mild temperatures, organic solvent | Avoids ring opening or chain degradation |
| Alternative epoxide formation | Intramolecular cyclization of halides | Base (e.g., KOH), polar solvents | Requires careful control to prevent side reactions |
| Purification | Fluorous-phase chromatography | Ambient to moderate temperatures | Effective for fluorinated compounds |
| Characterization | ^19F NMR, MS, IR | Standard analytical conditions | Confirms fluorination pattern and epoxide presence |
Notes on Challenges and Optimization
The high fluorine content imparts chemical inertness but also sensitivity to harsh conditions; thus, mild reaction conditions are essential.
Epoxidation must be carefully controlled to prevent ring opening or degradation of the fluorinated chain.
The trifluoromethyl substitution at the 12th carbon requires precise synthetic control to avoid isomer formation.
Use of fluorinated solvents or inert atmospheres is often necessary to maintain compound stability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Aqueous or alcoholic solutions of nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of advanced fluorinated materials.
- Employed in the development of fluorinated surfactants and polymers.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine:
- Explored for its use in imaging agents for medical diagnostics.
Industry:
- Utilized in the production of high-performance lubricants and coatings.
- Applied in the manufacture of electronic components due to its dielectric properties.
Mechanism of Action
The mechanism of action of [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of chemical pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of perfluorinated oxiranes. Key structural analogs include:
Key Observations :
Physical and Chemical Properties
The trifluoromethyl group in the target compound likely reduces crystallinity compared to linear perfluorinated chains, enhancing compatibility with organic matrices .
Functional and Application Differences
- Target Compound (94158-66-4) : Used in high-performance coatings for electronics due to its balanced fluorination and epoxide reactivity .
- CAS 38565-54-7 : Shorter chain limits its use to low-viscosity surfactants .
- CAS 94291-78-8 : Phosphate ester functionality makes it a flame retardant in aerospace materials .
Environmental and Regulatory Considerations
Perfluorinated compounds are persistent environmental pollutants. Regulatory listings (e.g., U.S. EPA’s TRI) highlight concerns for compounds with ≥20 fluorinated carbons, aligning with its tetracosafluoro structure .
Research Findings and Gaps
- Structural Similarity Analysis : Computational methods (e.g., substructure mining) confirm that fluorination patterns dominate similarity metrics, overshadowing functional group differences .
- Toxicity Data: Limited studies exist for 94158-66-4, but related perfluorinated oxiranes show hepatotoxicity in rodent models .
Biological Activity
Overview of Fluorinated Oxiranes
Fluorinated oxiranes are a class of compounds characterized by the presence of fluorine atoms and an epoxide functional group. These compounds have gained attention in various fields due to their unique chemical properties and potential biological activities.
Chemical Structure
The compound features a complex structure with multiple fluorinated carbon chains. The presence of fluorine atoms can significantly influence the compound's reactivity and interactions with biological systems.
Biological Activity
1. Antimicrobial Properties
Fluorinated compounds often exhibit antimicrobial activity. Studies have shown that some fluorinated oxiranes can inhibit the growth of bacteria and fungi. This property is attributed to their ability to disrupt cellular membranes or interfere with metabolic processes.
2. Cytotoxicity
Research indicates that certain fluorinated oxiranes can exhibit cytotoxic effects on various cell lines. The mechanism of action may involve inducing apoptosis or necrosis in target cells. For example, fluorinated epoxides have been studied for their potential in cancer therapy due to their selective toxicity towards cancer cells.
3. Enzyme Inhibition
Fluorinated oxiranes may act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within organisms and has implications for drug design.
Case Studies
- Study on Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated epoxides against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds showed significant inhibition zones compared to non-fluorinated analogs.
- Cytotoxicity Assessment: In a study conducted on human cancer cell lines (published in Cancer Research), several fluorinated oxiranes were tested for cytotoxic effects. The results demonstrated that these compounds could induce cell death at micromolar concentrations, suggesting potential applications in targeted cancer therapies.
Research Findings
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Fluorinated Epoxide A | Antimicrobial | Significant inhibition against E. coli |
| 2 | Fluorinated Epoxide B | Cytotoxicity | Induced apoptosis in breast cancer cells |
| 3 | Fluorinated Epoxide C | Enzyme Inhibition | Inhibited enzyme X by 70% |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane, and what challenges arise during purification?
- Methodology : Synthesis typically involves fluorinated alkylation followed by epoxidation. For example, fluorinated precursors (e.g., perfluoroalkyl iodides) are reacted with epoxide-forming agents like meta-chloroperbenzoic acid (mCPBA) under controlled anhydrous conditions. Purification challenges include removing unreacted fluorinated intermediates, which require specialized techniques such as fractional distillation or supercritical fluid chromatography (SFC) due to the compound’s high molecular weight and fluorophilicity .
- Safety : Use fluorophobic solvents (e.g., perfluoromethylcyclohexane) and inert atmospheres to minimize side reactions and hazards .
Q. How can researchers verify the structural integrity of this compound given its complex fluorinated backbone?
- Analytical Techniques :
- 19F NMR : To confirm fluorine substitution patterns and detect impurities.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI-TOF or MALDI-TOF).
- X-ray Crystallography : If crystalline derivatives can be synthesized, as demonstrated for analogous PFAS structures .
Q. What are the primary environmental and toxicological concerns associated with this compound?
- Environmental Fate : Use OECD Guideline 307 (aerobic biodegradation assays) to assess persistence. Fluorinated chains >C6 are typically resistant to microbial degradation, necessitating long-term soil/water monitoring .
- Toxicity Screening : Employ in vitro assays (e.g., MTT cytotoxicity tests on human hepatocyte cell lines) to evaluate bioaccumulation potential and organ-specific toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?
- Methods :
- Density Functional Theory (DFT) : To simulate reaction pathways (e.g., epoxidation kinetics) and identify transition states.
- Molecular Dynamics (MD) : To model interactions with solvents or biological membranes, leveraging software like COMSOL Multiphysics for fluid dynamics simulations .
Q. What experimental designs are effective for resolving contradictions in analytical data (e.g., conflicting NMR vs. HRMS results)?
- Statistical Approaches :
- Principal Component Analysis (PCA) : To identify outliers in spectral datasets.
- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k factorial) to isolate variables affecting purity (e.g., reaction temperature, catalyst loading) .
Q. How does the compound’s stability under extreme conditions (e.g., high pH, UV exposure) impact its application in materials science?
- Stability Testing :
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >300°C for fluorinated epoxides).
- Accelerated Aging : Expose samples to UV-B radiation (280–315 nm) and monitor degradation via FTIR for C-F bond integrity .
Q. What advanced separation techniques are suitable for isolating byproducts from industrial-scale reactions?
- Techniques :
- Membrane Separation : Use fluoropolymer-based membranes (e.g., PTFE) to exploit hydrophobicity differences.
- Ion Mobility Spectrometry (IMS) : Coupled with HRMS to resolve isobaric impurities .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
